![molecular formula C13H10N2O B11892533 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one CAS No. 35729-56-7](/img/structure/B11892533.png)
2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metil-4H-pirimido[2,1-a]isoquinolin-4-ona es un compuesto heterocíclico que pertenece a la clase de las pirimidoisoquinolinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metil-4H-pirimido[2,1-a]isoquinolin-4-ona generalmente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de sales de 1-metil-3,4-dihidroisoquinolinio con acrilamida, seguida de ciclización usando bases . Otro enfoque incluye el uso de reacciones multicomponente que involucran β-naftol, aldehídos aromáticos sustituidos y derivados de pirimidina .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente involucren versiones escalables de los métodos de síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Estos métodos pueden incluir reacciones de flujo continuo y el uso de equipos de síntesis automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metil-4H-pirimido[2,1-a]isoquinolin-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas hidrogenadas del compuesto.
Sustitución: Puede sufrir reacciones de sustitución nucleófila y electrófila, particularmente en las porciones de metilo e isoquinolina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas controladas y el uso de solventes como etanol o diclorometano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula, mejorando su diversidad química .
Aplicaciones Científicas De Investigación
2-Metil-4H-pirimido[2,1-a]isoquinolin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está investigando por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas
Mecanismo De Acción
El mecanismo de acción de 2-Metil-4H-pirimido[2,1-a]isoquinolin-4-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a varios efectos biológicos, dependiendo de la enzima diana. Además, el compuesto puede interactuar con vías celulares involucradas en la inflamación o la proliferación celular, contribuyendo a sus potenciales efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
4H-Pirimid [6,1-a] isoquinolin-4-ona: Este compuesto comparte una estructura central similar, pero difiere en la posición y la naturaleza de los sustituyentes.
Unicidad
2-Metil-4H-pirimido[2,1-a]isoquinolin-4-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
35729-56-7 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-methylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C13H10N2O/c1-9-8-12(16)15-7-6-10-4-2-3-5-11(10)13(15)14-9/h2-8H,1H3 |
Clave InChI |
KSGYKPOKRZTBRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C=CC3=CC=CC=C3C2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

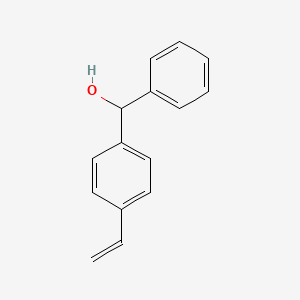
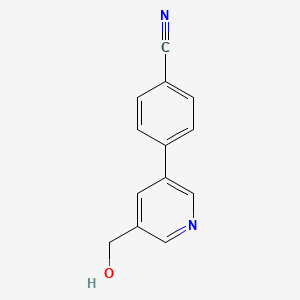
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
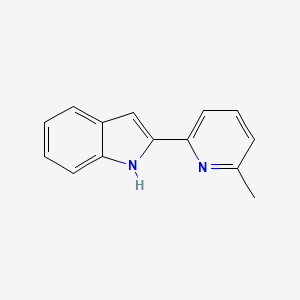
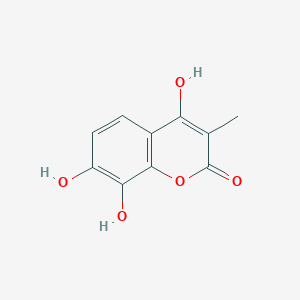

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
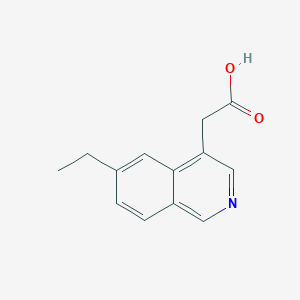

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
